molecular formula C16H11FN2O B14612422 1-(1H-Benzimidazol-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 58035-26-0

1-(1H-Benzimidazol-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B14612422
CAS No.: 58035-26-0
M. Wt: 266.27 g/mol
InChI Key: MQLJEEGVQCVYCI-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzimidazole ring and the fluorophenyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Benzimidazol-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the condensation of 2-aminobenzimidazole with 4-fluorobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Benzimidazol-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzimidazole ring and the fluorophenyl group can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions result in the modulation of cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Benzimidazol-2-yl)-3-phenylprop-2-en-1-one: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

Uniqueness

1-(1H-Benzimidazol-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

58035-26-0

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H11FN2O/c17-12-8-5-11(6-9-12)7-10-15(20)16-18-13-3-1-2-4-14(13)19-16/h1-10H,(H,18,19)

InChI Key

MQLJEEGVQCVYCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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